molecular formula C34H48N2O2 B1445575 6,6'-((4-Aminophenyl)azanediyl)bis(2,4-di-tert-butylphenol) CAS No. 4810-23-5

6,6'-((4-Aminophenyl)azanediyl)bis(2,4-di-tert-butylphenol)

Cat. No.: B1445575
CAS No.: 4810-23-5
M. Wt: 516.8 g/mol
InChI Key: AWSZRVSTUVTUSX-UHFFFAOYSA-N
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Description

6,6’-((4-Aminophenyl)azanediyl)bis(2,4-di-tert-butylphenol) is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a central azanediyl group flanked by two 2,4-di-tert-butylphenol groups, with an additional 4-aminophenyl group attached to the azanediyl nitrogen. Its molecular structure allows for diverse chemical reactivity and potential utility in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,6’-((4-Aminophenyl)azanediyl)bis(2,4-di-tert-butylphenol) typically involves the reaction of 4-aminophenol with 2,4-di-tert-butylphenol in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as toluene or dichloromethane to facilitate the reaction. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product in high purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis. Industrial methods often focus on optimizing reaction parameters such as temperature, pressure, and catalyst concentration to achieve maximum productivity .

Chemical Reactions Analysis

Types of Reactions

6,6’-((4-Aminophenyl)azanediyl)bis(2,4-di-tert-butylphenol) can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic groups can yield quinones, while reduction of the amino group can produce secondary amines. Substitution reactions can lead to a variety of substituted phenolic derivatives .

Scientific Research Applications

6,6’-((4-Aminophenyl)azanediyl)bis(2,4-di-tert-butylphenol) has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6,6’-((4-Aminophenyl)azanediyl)bis(2,4-di-tert-butylphenol) involves its interaction with molecular targets through its phenolic and amino groups. These functional groups can participate in hydrogen bonding, electron transfer, and coordination with metal ions. The compound’s antioxidant activity is attributed to its ability to donate hydrogen atoms or electrons to neutralize free radicals, thereby preventing oxidative damage.

Comparison with Similar Compounds

Similar Compounds

  • 6,6’-((2-Aminoethyl)azanediyl)bis(2,4-di-tert-butylphenol)
  • 6,6’-((2-Hydroxyethyl)azanediyl)bis(2,4-di-tert-butylphenol)
  • 6,6’-((1,3-Phenylenebis(azanediyl))bis(2,4-di-tert-butylphenol)

Uniqueness

6,6’-((4-Aminophenyl)azanediyl)bis(2,4-di-tert-butylphenol) is unique due to the presence of the 4-aminophenyl group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from similar compounds that may lack the amino functionality or have different substituents on the phenolic rings.

Properties

IUPAC Name

2-(4-amino-N-(3,5-ditert-butyl-2-hydroxyphenyl)anilino)-4,6-ditert-butylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H48N2O2/c1-31(2,3)21-17-25(33(7,8)9)29(37)27(19-21)36(24-15-13-23(35)14-16-24)28-20-22(32(4,5)6)18-26(30(28)38)34(10,11)12/h13-20,37-38H,35H2,1-12H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWSZRVSTUVTUSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C(=C1)N(C2=CC=C(C=C2)N)C3=CC(=CC(=C3O)C(C)(C)C)C(C)(C)C)O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H48N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20743245
Record name 2,2'-[(4-Aminophenyl)azanediyl]bis(4,6-di-tert-butylphenol)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20743245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

516.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4810-23-5
Record name 2,2'-[(4-Aminophenyl)azanediyl]bis(4,6-di-tert-butylphenol)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20743245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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